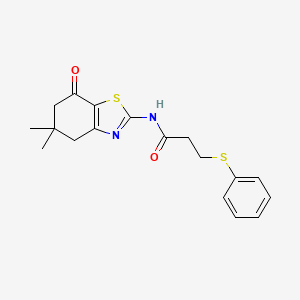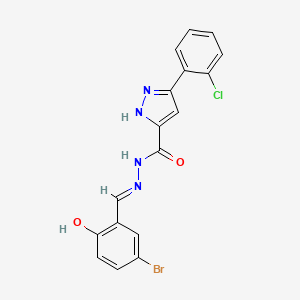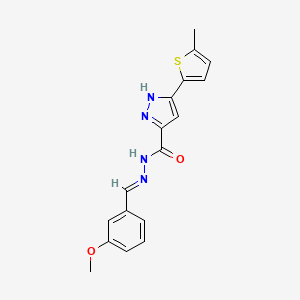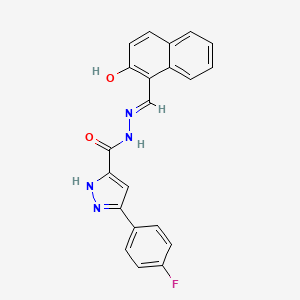![molecular formula C35H32N2O3S B11662933 Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-フェニル-2-[({2-[4-(プロパン-2-イル)フェニル]キノリン-4-イル}カルボニル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチルは、いくつかの芳香族および複素環式部分を含む、独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
6-フェニル-2-[({2-[4-(プロパン-2-イル)フェニル]キノリン-4-イル}カルボニル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、コアベンゾチオフェン構造の調製から始まり、続いて一連のカップリング反応によってキノリンおよびフェニル基が導入されます。これらの段階で使用される一般的な試薬には、パラジウム触媒、ボロン酸、および選択的な反応を確保するためのさまざまな保護基が含まれます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する可能性があります。これには、反応条件とスケーラビリティをより適切に制御できる連続フロー反応器の使用が含まれる可能性があります。さらに、溶媒のリサイクルや廃棄物の最小化などのグリーンケミストリーの原則の使用は、産業環境における重要な考慮事項となるでしょう。
化学反応の分析
反応の種類
6-フェニル-2-[({2-[4-(プロパン-2-イル)フェニル]キノリン-4-イル}カルボニル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求電子剤および求核剤が含まれます。反応条件は通常、制御された温度と不活性雰囲気の使用を含み、望ましくない副反応を防ぎます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドをもたらす可能性がありますが、還元はジヒドロキノリン誘導体をもたらす可能性があります。置換反応は、使用される求電子剤または求核剤に応じて、さまざまな官能基を導入する可能性があります。
科学研究の応用
化学: この化合物は、より複雑な分子の合成、特に新しい材料や触媒の開発におけるビルディングブロックとして使用できます。
生物学: その独自の構造により、生体高分子と相互作用できるため、創薬および開発の候補となります。
医学: この化合物は、抗炎症、抗がん、または抗菌活性などの潜在的な治療的特性について調査することができます。
産業: 特定の電子特性または光学特性を持つ新しい材料の開発に役立つ可能性があります。
科学的研究の応用
METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
6-フェニル-2-[({2-[4-(プロパン-2-イル)フェニル]キノリン-4-イル}カルボニル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチルがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、特定の酵素や受容体と相互作用して、それらの活性を調節する可能性があります。キノリンおよびベンゾチオフェン部分は、これらの標的に結合する役割を果たす可能性があり、フェニル基は化合物の全体的な薬物動態およびバイオアベイラビリティに影響を与える可能性があります。
類似化合物との比較
類似化合物
キノリン誘導体: キノリン部分を有する化合物は、抗マラリアや抗がん特性など、さまざまな生物学的活性で知られています。
ベンゾチオフェン誘導体: これらの化合物は、しばしば抗炎症剤および抗がん剤としての可能性について調査されています。
フェニル置換化合物: フェニル基の存在は、化合物の化学反応性と生物学的活性を影響を与える可能性があります。
独自性
6-フェニル-2-[({2-[4-(プロパン-2-イル)フェニル]キノリン-4-イル}カルボニル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチルは、さまざまな化学的および生物学的特性を与える可能性のある、複数の芳香族および複素環式部分を組み合わせているため、独自です。これは、研究および産業におけるさまざまな用途に使用できる汎用性の高い化合物です。
特性
分子式 |
C35H32N2O3S |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
methyl 6-phenyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C35H32N2O3S/c1-21(2)22-13-15-24(16-14-22)30-20-28(26-11-7-8-12-29(26)36-30)33(38)37-34-32(35(39)40-3)27-18-17-25(19-31(27)41-34)23-9-5-4-6-10-23/h4-16,20-21,25H,17-19H2,1-3H3,(H,37,38) |
InChIキー |
MILBPNHNDDDSKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C6=CC=CC=C6)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11662861.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)

![2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11662912.png)
![4-(3-Ethoxy-4-hydroxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11662919.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662925.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)

